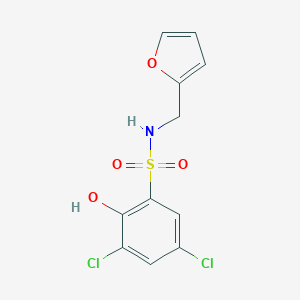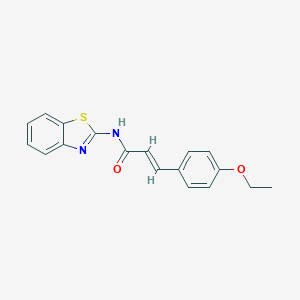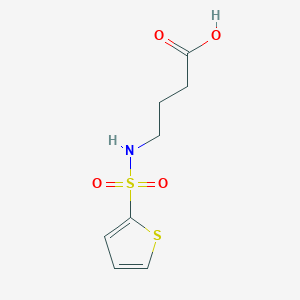
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is an organic compound that features a furan ring, a thiadiazole ring, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acids.
Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an amine with acryloyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted thiadiazoles.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan and thiadiazole rings could play a role in binding to biological targets, while the acrylamide group could be involved in covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)acrylamide: Lacks the methyl group on the thiadiazole ring.
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide: Has a propionamide group instead of an acrylamide group.
Uniqueness
The presence of the methyl group on the thiadiazole ring and the acrylamide group makes 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide unique. These structural features could influence its reactivity and biological activity, making it distinct from similar compounds.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVJJIGTNJLTB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl 6-methyl 4-[(3-pyridinylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362926.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B362930.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)
![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)
![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)
![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)


![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)

